Lenalidomide-C5-amido-Boc is a synthetic derivative of Lenalidomide, an established immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of lymphoma. This compound is specifically designed to function as a Cereblon ligand, facilitating the recruitment of the Cereblon protein, which is a key component of the E3 ubiquitin ligase complex. The ability to connect this compound to other ligands via linkers allows for the construction of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins within cells .
Lenalidomide-C5-amido-Boc is classified under small molecule drugs and is primarily utilized in biochemical research. It serves as a building block in the synthesis of complex molecules and PROTACs, which are increasingly significant in drug discovery and development . Its classification as a Cereblon ligand positions it within a growing category of compounds aimed at targeted protein degradation, a promising area in therapeutic development.
The synthesis of Lenalidomide-C5-amido-Boc involves several intricate steps starting from Lenalidomide itself. The process typically employs organic solvents, specific catalysts, and controlled temperature and pH conditions to facilitate desired chemical transformations.
Lenalidomide-C5-amido-Boc can be represented structurally by its molecular formula, which includes various functional groups that contribute to its properties as a Cereblon ligand. The compound features:
The molecular structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and interactions with other molecules .
Lenalidomide-C5-amido-Boc is involved in various chemical reactions that enhance its utility in research:
Common reagents used in these reactions include halides for substitution reactions, while oxidizing agents may yield hydroxylated derivatives. The specific outcomes depend on the reaction conditions and reagents employed .
Lenalidomide-C5-amido-Boc operates primarily through its interaction with Cereblon, leading to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. This mechanism modulates critical cellular processes such as:
The binding affinity of this compound for Cereblon has been quantified using techniques such as Isothermal Titration Calorimetry (ITC), revealing significant binding characteristics essential for its function .
Lenalidomide-C5-amido-Boc has diverse applications in scientific research:
Lenalidomide-C5-amido-Boc (CAS 2138441-25-3) serves as a critical cereblon (CRBN)-recruiting ligand in proteolysis-targeting chimera (PROTAC) architecture. This compound enables the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex, facilitating targeted protein degradation. CRBN, a 442-amino acid substrate receptor of the Cullin-4-RING E3 ubiquitin ligase (CRL4), undergoes conformational changes upon binding to immunomodulatory drugs (IMiDs) like lenalidomide. These changes expose a neo-interface that recruits specific substrates (e.g., IKZF1/3) for ubiquitination and proteasomal degradation [2] [3].
Recent structural studies using engineered CRBN constructs (e.g., CRBN^midi^) reveal that the Lon and thalidomide-binding domains (TBD) form a closed conformation upon ligand binding. This rearrangement creates a composite surface essential for ternary complex formation with target proteins [3]. Lenalidomide-C5-amido-Boc exploits this mechanism by tethering via its C5 position, preserving the glutarimide ring’s interactions with CRBN’s hydrophobic pocket (His378, Trp386, Trp400) while orienting the linker toward solvent-exposed regions [1] [6]. This spatial alignment minimizes steric clashes and maximizes adaptability for diverse target recruiters.
Key Design Advantages:
Structural optimization of lenalidomide derivatives focuses on modifying the phthalimide ring to enhance degradation selectivity and synthetic efficiency. Lenalidomide-C5-amido-Boc exemplifies this strategy by introducing a functionalizable handle at the C5 position—a site proven minimally disruptive to CRBN binding affinity [5] [6].
Comparative Analysis of Modification Sites:
Modification Site | CRBN Binding Affinity | Degradation Selectivity |
---|---|---|
C4-aminomethyl | Moderate | Low (off-target degradation) |
C5-amido | High | High |
C6-fluoro | Variable | Context-dependent |
C5 modifications exhibit superior preservation of molecular interactions compared to C4 or C6 derivatives. For instance, C5-aminomethyl lenalidomide retains >90% CRBN binding, whereas C6-fluoro analogs show reduced neo-substrate degradation [6] [10].
Impact of Boc Protection:The tert-butoxycarbonyl (Boc) group serves dual roles:
This optimization balances molecular weight (429.51 g/mol) and solubility (90 mg/mL in dimethyl sulfoxide), critical for cellular permeability [1].
The C5-amido group of lenalidomide provides an ideal vector for linker attachment due to its solvent orientation and minimal perturbation of CRBN engagement. Functionalization involves two strategic steps: Boc deprotection and linker conjugation.
Linker Type | Length (Atoms) | Application | PROTAC Example |
---|---|---|---|
PEG-based | 3–14 | Solubility enhancement | BRD4 Degrader-2 [8] |
Alkyl chains | 2–6 | Rigidity control | STAT3 degraders [6] |
Aromatic/heterocyclic | Variable | Ternary complex stabilization | BET degraders [5] |
The Boc group’s orthogonality allows diverse linker chemistries, including:
Impact on PROTAC Efficacy:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: